molecular formula C23H19NO6 B3668123 2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate

2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3668123
M. Wt: 405.4 g/mol
InChI Key: YGJAGURVMMEBIQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate typically involves a multi-step process:

    Formation of 4-(4-nitrophenoxy)benzoic acid: This can be achieved by nitration of 4-phenoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The 4-(4-nitrophenoxy)benzoic acid is then esterified with 2-(4-ethylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale nitration: Using continuous flow reactors to ensure safety and efficiency.

    Automated esterification: Utilizing automated systems to control reaction conditions precisely, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The nitro group can be reduced to an amine using agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products

    Reduction of nitro group: 2-(4-ethylphenyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate.

    Hydrolysis of ester: 4-(4-nitrophenoxy)benzoic acid and 2-(4-ethylphenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used in studies involving catalytic reactions due to its functional groups.

Biology

    Biological assays: The compound can be used in assays to study enzyme interactions and inhibition due to its ester and nitro groups.

Medicine

    Drug development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material science: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate
  • 2-(4-ethylphenyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate

Uniqueness

  • Functional Groups : The presence of both nitro and ester groups in 2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate makes it particularly versatile in chemical reactions.
  • Reactivity : The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-2-16-3-5-17(6-4-16)22(25)15-29-23(26)18-7-11-20(12-8-18)30-21-13-9-19(10-14-21)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJAGURVMMEBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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